molecular formula C17H16N2O2S B299518 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-hydroxyphenyl)ethanone

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-hydroxyphenyl)ethanone

Cat. No. B299518
M. Wt: 312.4 g/mol
InChI Key: UKSVILUBKJEATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-hydroxyphenyl)ethanone is a chemical compound that has attracted attention in the scientific community due to its potential applications in research. This compound is known to exhibit a range of biochemical and physiological effects, making it an interesting target for further investigation.

Scientific Research Applications

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-hydroxyphenyl)ethanone has been shown to have a range of potential applications in scientific research. This compound has been investigated for its potential as an antioxidant, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential to inhibit the growth of certain bacteria and fungi.

Mechanism of Action

The mechanism of action of 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-hydroxyphenyl)ethanone is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-hydroxyphenyl)ethanone exhibits a range of biochemical and physiological effects. This compound has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body. Additionally, this compound has been shown to have anti-cancer properties, which may help to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-hydroxyphenyl)ethanone in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to exhibit a range of interesting biochemical and physiological effects, making it an attractive target for further investigation. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-hydroxyphenyl)ethanone. One area of interest is investigating its potential as an anti-cancer agent, particularly in the context of specific cancer types. Another area of interest is investigating its potential as an anti-inflammatory agent, particularly in the context of chronic inflammatory conditions such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may help to inform future research directions.

Synthesis Methods

The synthesis of 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-hydroxyphenyl)ethanone involves the reaction of 4-hydroxyacetophenone with 5,6-dimethyl-2-mercaptobenzimidazole in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain the final compound in high purity.

properties

Product Name

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-hydroxyphenyl)ethanone

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-hydroxyphenyl)ethanone

InChI

InChI=1S/C17H16N2O2S/c1-10-7-14-15(8-11(10)2)19-17(18-14)22-9-16(21)12-3-5-13(20)6-4-12/h3-8,20H,9H2,1-2H3,(H,18,19)

InChI Key

UKSVILUBKJEATD-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N=C(N2)SCC(=O)C3=CC=C(C=C3)O

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)SCC(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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